molecular formula C26H41NO2S B13846774 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene

Cat. No.: B13846774
M. Wt: 431.7 g/mol
InChI Key: XWWPXUJCBNBLAZ-VAWYXSNFSA-N
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Description

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene is a complex organic compound characterized by its unique structure, which includes an isocyano group, a sulfonyl group, and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution to introduce the sulfonyl and isocyano groups. The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene involves its interaction with molecular targets through its functional groups. The isocyano group can act as a nucleophile, while the sulfonyl group can participate in various chemical reactions. These interactions can affect biological pathways and processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    (Z)-1-[(1-isocyanooctadec-9-enyl)sulfonyl]-4-methylbenzene: A similar compound with a different geometric configuration.

    1-[(1-isocyanoethyl)sulfonyl]-4-methylbenzene: A compound with a shorter aliphatic chain.

Uniqueness

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene is unique due to its specific geometric configuration and the presence of both an isocyano group and a long aliphatic chain.

Properties

Molecular Formula

C26H41NO2S

Molecular Weight

431.7 g/mol

IUPAC Name

1-[(E)-1-isocyanooctadec-9-enyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C26H41NO2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(27-3)30(28,29)25-22-20-24(2)21-23-25/h11-12,20-23,26H,4-10,13-19H2,1-2H3/b12-11+

InChI Key

XWWPXUJCBNBLAZ-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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